2-methoxyethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
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Overview
Description
2-methoxyethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a complex organic compound with the molecular formula C21H20N2O6 and a molecular weight of 396.403 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a phthalimide derivative through a propanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification and amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
2-methoxyethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The ester and amide groups may also play a role in binding to biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ME 4-((2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoyl)amino)benzoate: Similar structure but with a different alkyl chain length.
2-methoxyethyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate: Similar structure but with a longer alkyl chain.
Uniqueness
2-methoxyethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group provides solubility and reactivity advantages, while the phthalimide moiety offers potential biological activity .
Properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C21H20N2O6/c1-13(23-19(25)16-5-3-4-6-17(16)20(23)26)18(24)22-15-9-7-14(8-10-15)21(27)29-12-11-28-2/h3-10,13H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
ZFXROAFKEKYRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OCCOC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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